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molecular formula C9H4BrCl2N B8708552 5-Bromo-2,6-dichloroquinoline

5-Bromo-2,6-dichloroquinoline

Cat. No. B8708552
M. Wt: 276.94 g/mol
InChI Key: UGNWAMIMUVOFRH-UHFFFAOYSA-N
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Patent
US09399623B2

Procedure details

A mixture of 2,6-dichloroquinoline (5.0 g, 25.4 mmol) and aluminium trichloride (10.0 g, 76.1 mmol) was heated to 120° C. with stirring under a nitrogen atmosphere. Bromine (4.81 g, 30.48 mmol, 1.54 mL) was added dropwise over 0.5 h, and the mixture was then stirred at 120° C. for 1 hour before being cooled to room temperature. A MeOH/water mixture (50 mL, 1:1) was then slowly added and the mixture was concentrated in vacuum. Dichloromethane (500 mL) and water (250 mL) were added, the organic layers were separated and the aqueous fraction was extracted with dichloromethane (2×50 mL). The combined organic extracts were washed with saturated aqueous sodium hydrogen carbonate (150 mL) before being dried, filtered and concentrated. Purification by column chromatography on silica gel (petroleum ether: EtOAc=10:1) gave 5-bromo-2,6-dichloroquinoline (5.7 g, 82%) as a solid. m/z: 275.2 [M+H]+
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1.54 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([Cl:12])[CH:8]=2)[N:3]=1.[Cl-].[Cl-].[Cl-].[Al+3].[Br:17]Br>CO.O>[Br:17][C:8]1[C:7]([Cl:12])=[CH:6][CH:5]=[C:4]2[C:9]=1[CH:10]=[CH:11][C:2]([Cl:1])=[N:3]2 |f:1.2.3.4,6.7|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC2=CC=C(C=C2C=C1)Cl
Name
Quantity
10 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Step Two
Name
Quantity
1.54 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CO.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
with stirring under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was then stirred at 120° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
before being cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuum
ADDITION
Type
ADDITION
Details
Dichloromethane (500 mL) and water (250 mL) were added
CUSTOM
Type
CUSTOM
Details
the organic layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous fraction was extracted with dichloromethane (2×50 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with saturated aqueous sodium hydrogen carbonate (150 mL)
CUSTOM
Type
CUSTOM
Details
before being dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (petroleum ether: EtOAc=10:1)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2C=CC(=NC2=CC=C1Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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